- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

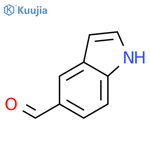

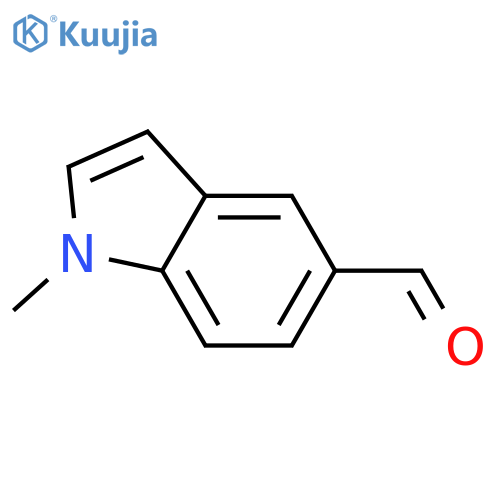

Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)

90923-75-4 structure

Nombre del producto:1-Methyl-1H-indole-5-carbaldehyde

Número CAS:90923-75-4

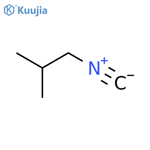

MF:C10H9NO

Megavatios:159.184562444687

MDL:MFCD08271908

CID:802806

PubChem ID:7537534

1-Methyl-1H-indole-5-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 1-Methyl-1H-indole-5-carbaldehyde

- 1H-Indole-5-carboxaldehyde,1-methyl-

- 1-methylindole-5-carbaldehyde

- 1-Methylindolecarbaldehyde

- 1-Methyl-1H-indole-5-carboxaldehyde

- 1H-Indole-5-carboxaldehyde, 1-methyl-

- XIVDZBIBWGQOTI-UHFFFAOYSA-N

- 5-formyl-1-methylindole

- N-Methylindol-5-carbaldehyde

- N-Methylindole-5-carbaldehyde

- N-methylindole-5-carboxaldehyde

- STK501443

- SBB018852

- KM2950

- BDBM50037843

- 1-Methyl-1H-indole-5-carboxaldehyde (ACI)

- Indole-5-carboxaldehyde, 1-methyl- (7CI)

- 1-Methylindole-5-carboxaldehyde

- N-Methyl-5-indolecarboxaldehyde

- 90923-75-4

- EN300-1235019

- SCHEMBL1125942

- Z1201624481

- Y11274

- 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR

- MFCD08271908

- 1-Methyl-1H-indole-5-carboxaldehyde, 97%

- F8886-2498

- CS-0061753

- J-504890

- AKOS000321365

- CHEMBL3358224

- ALBB-004944

- SY081342

- PS-6169

- DTXSID90428739

-

- MDL: MFCD08271908

- Renchi: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3

- Clave inchi: XIVDZBIBWGQOTI-UHFFFAOYSA-N

- Sonrisas: O=CC1C=C2C=CN(C2=CC=1)C

Atributos calculados

- Calidad precisa: 159.06800

- Masa isotópica única: 159.068

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 181

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.2

- Superficie del Polo topológico: 22

Propiedades experimentales

- Denso: 1.1

- Punto de fusión: 80-85 °C

- Punto de ebullición: 318.7°C at 760 mmHg

- Punto de inflamación: 146.5°C

- índice de refracción: 1.585

- PSA: 22.00000

- Logp: 1.99080

- Sensibilidad: Air & Moisture Sensitive

1-Methyl-1H-indole-5-carbaldehyde Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: 26-36

-

Señalización de mercancías peligrosas:

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:2-8°C

1-Methyl-1H-indole-5-carbaldehyde Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-1H-indole-5-carbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 98% | 5g |

¥1413.00 | 2024-04-25 | |

| Chemenu | CM115679-25g |

1-methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 95%+ | 25g |

$1121 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-250mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 250mg |

¥128.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-100mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 100mg |

¥80.0 | 2024-07-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 5g |

¥2355.0 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-250mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 98% | 250mg |

¥186.00 | 2024-04-25 | |

| abcr | AB223529-250mg |

1-Methyl-1H-indole-5-carbaldehyde, 95%; . |

90923-75-4 | 95% | 250mg |

€101.30 | 2025-03-19 | |

| Key Organics Ltd | PS-6169-5MG |

1-Methyl-1H-indole-5-carboxaldehyde |

90923-75-4 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 5g |

¥2355.0 | 2022-07-28 | |

| TRC | M219168-1g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 1g |

$ 340.00 | 2022-06-04 |

1-Methyl-1H-indole-5-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Magnesium , Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 10 min, rt

1.2 1.5 h, rt

1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt

1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C

1.6 Reagents: Ammonium chloride Solvents: Water

1.2 1.5 h, rt

1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt

1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C

1.6 Reagents: Ammonium chloride Solvents: Water

Referencia

- Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate, Organic Letters, 2017, 19(7), 1646-1649

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: o-Xylene

Referencia

- Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehyde, Zhurnal Obshchei Khimii, 1962, 32, 1335-6

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 3 d, 50 °C

1.2 3 d, 50 °C

Referencia

- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ; 8 h, 65 °C

Referencia

- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide, Organic Letters, 2014, 16(13), 3492-3495

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux; 1 h, reflux

Referencia

- Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents, Bioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium acetate , Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ; 16 h, 60 °C

Referencia

- Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

Referencia

- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C

1.2 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devices, Journal of Materials Chemistry, 2011, 21(39), 15422-15430

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C

1.2 30 min, 0 °C

1.2 30 min, 0 °C

Referencia

- Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodeposition, Chemical Communications (Cambridge, 2011, 47(25), 7089-7091

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex , Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ; 6 h, 65 °C

Referencia

- Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates, Organic Letters, 2019, 21(4), 1176-1181

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane , Palladium diacetate Solvents: Dimethyl sulfoxide ; 6 h, 120 °C

Referencia

- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors, RSC Advances, 2015, 5(22), 17060-17063

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt

1.3 Reagents: Citric acid Solvents: Water ; rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt

1.3 Reagents: Citric acid Solvents: Water ; rt

Referencia

- Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach, European Journal of Medicinal Chemistry, 2019, 167, 61-75

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 48 h, 50 °C

1.2 48 h, 50 °C

Referencia

- Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agents, European Journal of Medicinal Chemistry, 2021, 209,

1-Methyl-1H-indole-5-carbaldehyde Raw materials

- Tert-BUTYL ISOCYANIDE

- 1-Methyl-5-iodo-1H-indole

- 1H-indole-5-carbaldehyde

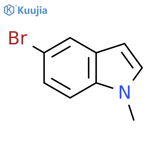

- 5-Bromo-1-methyl-1h-indole

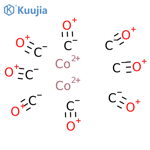

- Cobalt Carbonyl (Stabilized with 1-5% Hexane)

- 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

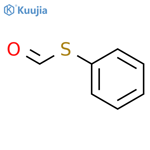

- Methanethioic acid, S-phenyl ester

1-Methyl-1H-indole-5-carbaldehyde Preparation Products

1-Methyl-1H-indole-5-carbaldehyde Literatura relevante

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde) Productos relacionados

- 29377-72-8(9-methyl-9H-carbazole-3,6-dicarbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

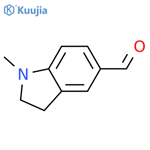

- 133994-99-7(1-Methyl-1H-indole-4-carbaldehyde)

- 21005-45-8(1-Methylindole-6-carbaldehyde)

- 108793-90-4(9-Methyl-9H-carbazole-2-carbaldehyde)

- 21240-56-2(9-methyl-9H-carbazole-3-carbaldehyde)

- 944893-74-7(1-Ethyl-1H-indole-5-carbaldehyde)

- 70207-46-4(DFEC)

- 610259-61-5(3-(2,2,2-Trifluoroethoxy)propan-1-amine)

- 1518437-53-0(2-((4-(Trifluoromethyl)phenyl)amino)thiazole-5-carboxylic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):168.0/841.0